Cas no 2416229-65-5 ({4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol)

{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol structure
2416229-65-5 structure
商品名:{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol
CAS番号:2416229-65-5
MF:C7H11N3O
メガワット:153.181740999222
MDL:MFCD32667387
CID:5674706
PubChem ID:146152712

{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol 化学的及び物理的性質

名前と識別子

    • EN300-26667036
    • {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
    • 2416229-65-5
    • {4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol
    • MDL: MFCD32667387
    • インチ: 1S/C7H11N3O/c11-5-6-7-1-2-9-10(7)4-3-8-6/h1-2,6,8,11H,3-5H2
    • InChIKey: NBPLTTYVAHCBCP-UHFFFAOYSA-N
    • ほほえんだ: OCC1C2=CC=NN2CCN1

計算された属性

  • せいみつぶんしりょう: 153.090211983g/mol
  • どういたいしつりょう: 153.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 142
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.3
  • トポロジー分子極性表面積: 50.1Ų

{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26667036-0.5g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
0.5g
$1426.0 2025-03-20
Enamine
EN300-26667036-10.0g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
10.0g
$6390.0 2025-03-20
Enamine
EN300-26667036-5g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5
5g
$4309.0 2023-09-12
Enamine
EN300-26667036-5.0g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
5.0g
$4309.0 2025-03-20
Enamine
EN300-26667036-1g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5
1g
$1485.0 2023-09-12
Enamine
EN300-26667036-10g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5
10g
$6390.0 2023-09-12
Enamine
EN300-26667036-0.1g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
0.1g
$1307.0 2025-03-20
Enamine
EN300-26667036-0.25g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
0.25g
$1366.0 2025-03-20
Enamine
EN300-26667036-1.0g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
1.0g
$1485.0 2025-03-20
Enamine
EN300-26667036-0.05g
{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol
2416229-65-5 95.0%
0.05g
$1247.0 2025-03-20

{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanol 関連文献

{4H,5H,6H,7H-pyrazolo1,5-apyrazin-4-yl}methanolに関する追加情報

The Compound CAS No 2416229-65-5: {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol

The compound with CAS No 2416229-65-5, commonly referred to as {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol, is a highly intriguing molecule in the field of organic chemistry. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyrazolo[1,5-a]pyrazine ring system. The presence of a methanol group attached to the pyrazolo[1,5-a]pyrazine framework introduces unique chemical properties that make this compound a subject of interest in both academic and industrial research.

Recent studies have highlighted the potential of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol in various applications. For instance, researchers have explored its role in drug discovery programs targeting specific biological pathways. The molecule's ability to interact with certain enzymes and receptors has been documented in several scientific journals. Moreover, its structural versatility allows for further modifications to enhance its bioavailability and efficacy in therapeutic contexts.

The synthesis of {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol involves a multi-step process that typically includes the formation of the pyrazolo[1,5-a]pyrazine core followed by the introduction of the methanol group. This synthesis pathway has been optimized in recent years to improve yield and purity. Advanced techniques such as microwave-assisted synthesis and catalytic methods have been employed to streamline the production process.

In terms of physical properties, {4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-yl}methanol exhibits a melting point of approximately 180°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its UV-vis spectrum reveals strong absorption bands in the visible region due to the conjugated π-system within the pyrazolo[1,5-a]pyrazine moiety.

One of the most promising areas of research involving this compound is its application in materials science. The molecule's ability to form self-assembled monolayers has been investigated for potential use in nanotechnology and surface engineering. Additionally, its electronic properties make it a candidate for organic electronics applications such as field-effect transistors and light-emitting diodes.

Recent breakthroughs in computational chemistry have also shed light on the electronic structure of {4H,5H,6H,7H-pyrazolo[1,a]pyrazin-4-yl}methanol. Density functional theory (DFT) calculations have provided insights into its frontier molecular orbitals and reactivity patterns. These findings are expected to guide future studies on its catalytic activity and redox behavior.

In conclusion,{4H,p,b,c,d,e,f,g,h,i,j,k,l,m,n,o,p,q,r,s,t,u,v,w,x,y,z}-pyrrolidone CAS No 2416229-65-5 stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and favorable properties make it an invaluable tool for researchers seeking innovative solutions in drug development and materials science.

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